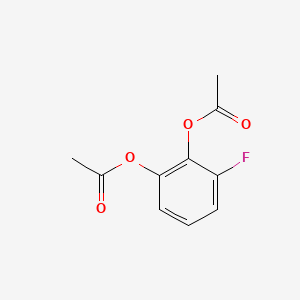

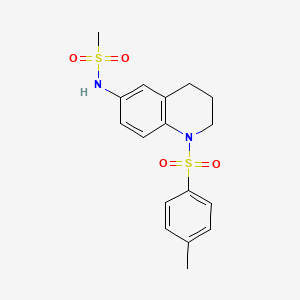

![molecular formula C13H12N2OS B2692789 6-(2-甲氧基-5-甲基苯基)咪唑并[2,1-b][1,3]噻唑 CAS No. 952958-64-4](/img/structure/B2692789.png)

6-(2-甲氧基-5-甲基苯基)咪唑并[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound that belongs to the class of imidazole and thiazole derivatives . These classes of compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves catalyst-free procedures under microwave irradiation . The transformation provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild transition-metal-free conditions . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of “6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” is characterized by the presence of an imidazole ring fused with a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit various biological activities, which could be attributed to their chemical reactivity . For instance, they have been found to exhibit cytotoxic activity on different types of cancer cells .科学研究应用

抗炎应用

一项研究报道了从相应的甲氧基衍生物中合成了与左旋咪唑相关的 6-(羟苯基)咪唑并[2,1-b]噻唑。这些化合物在体外中性粒细胞活化中进行了测试,证明对趋化因子诱导的运动、超氧化物生成和激动剂触发的溶菌酶脱颗粒有显着的抑制作用,在某些情况下比母体化合物更有效 (Andreani 等,2000)。

抗癌和细胞毒活性

基于对虚拟筛选命中化合物的优化设计和合成了新型 N-吡啶基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺衍生物的研究,证明了对包括 HepG2 和 MDA-MB-231 在内的多种人类癌细胞系的细胞毒性。一种化合物显示出作为 MDA-MB-231 抑制剂的潜力,IC50 值低,表明具有有效的细胞毒活性选择性 (Ding 等,2012)。

抗菌和抗结核活性

多项研究已合成并评估了咪唑并[2,1-b]噻唑衍生物的抗菌和抗结核活性。已发现这些化合物对多种细菌和真菌菌株表现出有希望的抗菌活性。此外,某些衍生物对结核分枝杆菌 H37Rv 表现出有效的抗结核活性,最小抑菌浓度 (MIC) 值表明具有很强的抑制作用 (Güzeldemirci & Küçükbasmacı,2010)。

绿色合成和生物学评估

已探索利用纳米 MgO 和离子液体介质针对甾醇 14α-脱甲基酶 (CYP51) 进行抗结核活性的新型衍生物的“绿色”合成。这种方法不仅强调了合成过程的效率和生态友好性,还突出了合成化合物对结核分枝杆菌的有效抑制活性,MIC 值与标准药物相当 (Anusha 等,2015)。

未来方向

The future directions in the research of “6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

属性

IUPAC Name |

6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSTXZQDNJWBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

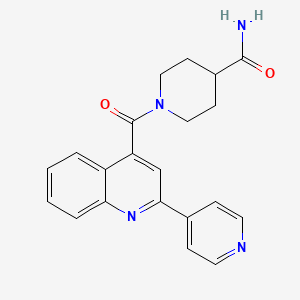

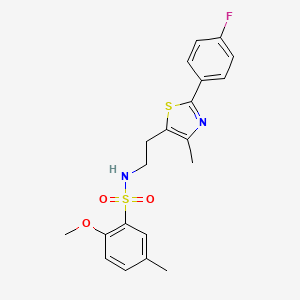

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

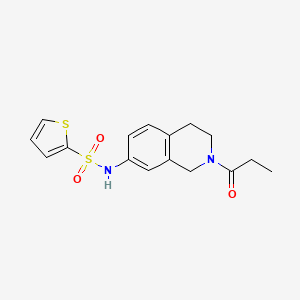

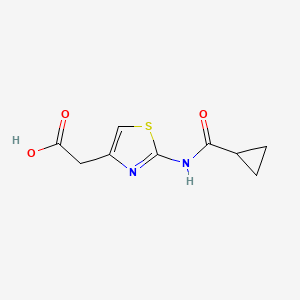

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

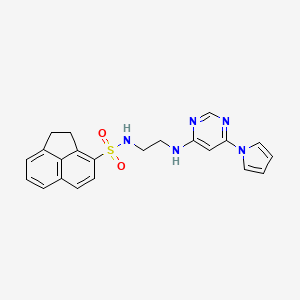

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

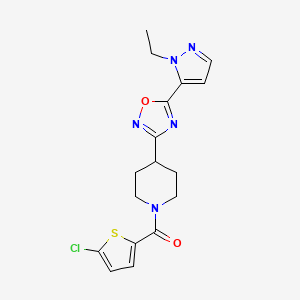

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)